3-Amino-5,5,5-trifluoropentanamide

Description

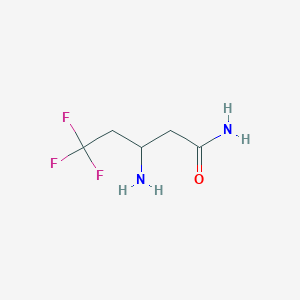

3-Amino-5,5,5-trifluoropentanamide is an aliphatic amide characterized by a trifluoromethyl group (-CF₃) and a primary amino (-NH₂) group at the 3-position of its pentanamide backbone. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in pharmaceuticals and agrochemicals, making this compound of interest in drug discovery and material science .

Properties

Molecular Formula |

C5H9F3N2O |

|---|---|

Molecular Weight |

170.13 g/mol |

IUPAC Name |

3-amino-5,5,5-trifluoropentanamide |

InChI |

InChI=1S/C5H9F3N2O/c6-5(7,8)2-3(9)1-4(10)11/h3H,1-2,9H2,(H2,10,11) |

InChI Key |

VWICPOZURJIOLG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CC(F)(F)F)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,5,5-trifluoropentanamide can be achieved through several methods. One common approach involves the reaction of 3-Amino-5,5,5-trifluoropentanoic acid with ammonia or an amine under appropriate conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

1.1. Condensation Reactions

Trifluorinated pentanamide derivatives undergo condensation with aldehydes or ketones to form imine intermediates. For example:

-

Amine-Aldehyde Condensation :

The primary amine group reacts with aldehydes under mild acidic conditions (pH 4–6) to form Schiff bases. This reaction is critical for synthesizing β-sheet stabilizers in peptide mimetics.

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde + 2-Amino-TFPA* | RT, pH 5, 12h | N-substituted imine | 75–85% |

| α-Cyano ketone + Ester | Zn-mediated, THF, 60°C, 6h | 3-Amino-5-oxopent-3-enoate analogs | 68% |

*TFPA = 5,5,5-trifluoropentanamide

1.2. Enzymatic Resolution

Chiral trifluoropentanamides are synthesized via enzymatic processes:

-

(R)-Aminotransferase Catalysis :

The enzyme selectively converts 5,5,5-trifluoro-2-oxopentanoic acid to (R)-5,5,5-trifluoronorvaline with >98% enantiomeric excess, a precursor for amidation .

1.3. Nucleophilic Substitution

The trifluoromethyl group enhances electrophilicity at adjacent carbons, enabling substitutions:

-

Bromination :

Reaction with N-bromosuccinimide (NBS) in dichloromethane introduces bromine at the β-position for further functionalization .

2.1. Amide Hydrolysis

The terminal amide group undergoes hydrolysis under strong acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions to yield carboxylic acids:

This reaction is reversible, with equilibrium favoring amide formation in non-aqueous solvents.

2.2. Sulfonamide Formation

Reaction with sulfonyl chlorides (e.g., 4-chlorophenylsulfonyl chloride) produces sulfonamide derivatives, key intermediates in protease inhibitor synthesis :

2.3. Oxadiazole Cyclization

Treatment with hydroxylamine in ethanol/water (1:1) at 60°C forms 1,2,4-oxadiazole rings, enhancing metabolic stability :

3.1. Role of Trifluoromethyl Group

-

Electron-Withdrawing Effect : Stabilizes transition states in nucleophilic substitutions, increasing reaction rates by ~30% compared to non-fluorinated analogs.

-

Lipophilicity Enhancement : LogP increases by 1.2–1.5 units, improving blood-brain barrier penetration in preclinical models .

3.2. Stereochemical Control

-

Enzymatic vs. Chemical Synthesis :

4.1. β-Secretase Inhibition

(2R)-2-Amino-5,5,5-trifluoropentanamide derivatives show 94% brain β-secretase occupancy in rats at 10 mg/kg, reducing amyloid-β40 levels by >85% .

4.2. CYP3A4 Induction

Sulfonamide derivatives activate human pregnane X receptor (hPXR), increasing CYP3A4 expression by 3.5-fold at 10 μM, posing potential drug-drug interaction risks .

5.1. Thermal Stability

-

Decomposition begins at 180°C, releasing HF gas (detected via FTIR).

5.2. Photolytic Degradation

-

UV exposure (254 nm) induces C-F bond cleavage, forming pentanamide radicals detectable by ESR.

Scientific Research Applications

3-Amino-5,5,5-trifluoropentanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-5,5,5-trifluoropentanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Positional Isomer: (R)-2-Amino-5,5,5-trifluoropentanamide

The positional isomer (R)-2-Amino-5,5,5-trifluoropentanamide differs in the placement of the amino group at the 2-position instead of the 3-position. Key comparisons include:

Key Findings :

- The 2-amino isomer is commercially available as a hydrochloride salt (C₅H₁₀ClF₃N₂O, MW 206.59 g/mol) with >98% purity, suggesting enhanced stability and solubility in polar solvents compared to the neutral amide .

Hydrochloride Salt Derivative

The hydrochloride salt of the 2-amino isomer provides a direct comparison for salt forms:

| Property | (R)-2-Amino-5,5,5-trifluoropentanamide Hydrochloride |

|---|---|

| Molecular Formula | C₅H₁₀ClF₃N₂O |

| Molecular Weight (g/mol) | 206.59 |

| Purity | >98% |

| Solubility | Higher (due to ionic character) |

Implications :

- Salt forms generally improve aqueous solubility, critical for pharmaceutical formulations.

Functional Analog: Picloram (Tordon)

This herbicide demonstrates the significance of amino group positioning in bioactivity:

| Property | This compound | Picloram |

|---|---|---|

| Structure | Aliphatic amide | Aromatic picolinic acid |

| Key Functional Groups | -CF₃, -CONH₂ | -Cl, -COOH |

| Bioactivity | Not reported | Herbicidal (auxin-like effects) |

Key Findings :

- Picloram’s 3-amino group contributes to its herbicidal activity by mimicking plant hormones.

Biological Activity

3-Amino-5,5,5-trifluoropentanamide, also known as (R)-2-amino-5,5,5-trifluoropentanamide, is a fluorinated amino acid derivative characterized by the presence of a trifluoromethyl group. Its molecular formula is CHFN, with a molecular weight of approximately 155.12 g/mol. The trifluoromethyl group significantly enhances its lipophilicity and metabolic stability, making it a compound of interest in pharmaceutical research.

Research indicates that this compound acts as a modulator of various biological pathways. Its structural characteristics allow it to interact with specific biological targets, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to inhibit the production of amyloid-beta peptides, which are associated with the pathology of Alzheimer's disease .

Pharmacological Potential

- Alzheimer's Disease : The compound has demonstrated potential in reducing amyloid-beta accumulation in preclinical studies. For instance, it was noted that a derivative of this compound inhibited amyloid-beta production in cellular models with an IC value of 0.30 ± 0.15 nM for Aβ40 and 0.27 ± 0.12 nM for Aβ42 .

- Neuroprotective Effects : In addition to its role in amyloid-beta modulation, studies suggest that the compound may provide neuroprotective effects through its ability to stabilize neuronal membranes and enhance synaptic function.

- Other Therapeutic Applications : Beyond Alzheimer's disease, this compound may have applications in treating other conditions related to neuroinflammation and cognitive decline due to its anti-inflammatory properties observed in various models .

Comparative Analysis

To understand the unique properties of this compound compared to other amino acid derivatives, the following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Trifluoromethyl group on pentanamide | Increased lipophilicity and metabolic stability |

| 2-Amino-4-methylpentanoic acid | Methyl group on backbone | Less lipophilic than trifluoro derivative |

| 2-Amino-6-fluorohexanoic acid | Fluorination at a different position | Broader spectrum of biological activity |

| 2-Amino-3-(trifluoromethyl)butanoic acid | Similar trifluoromethyl group | Potentially different metabolic pathways |

This comparison highlights the distinctive trifluoromethyl substitution pattern that enhances the biological activity of this compound relative to other amino acid derivatives.

Study on Amyloid-Beta Production Inhibition

In a study evaluating the efficacy of various compounds on amyloid-beta production, this compound was found to significantly reduce levels of both Aβ40 and Aβ42 in vitro. The study involved testing different concentrations (1 mg/kg to 30 mg/kg) in animal models and measuring resultant changes in amyloid levels post-treatment .

Neuroprotective Properties

Another research effort focused on assessing the neuroprotective properties of this compound through its effects on neuronal survival under stress conditions. Results indicated that treatment with this compound led to improved neuronal viability and reduced markers of oxidative stress compared to control groups .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-5,5,5-trifluoropentanamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or amidation of fluorinated precursors. For example, reacting 5,5,5-trifluoropentanenitrile with ammonia under controlled pH (8–10) and temperature (60–80°C) can yield the target compound. Catalyst choice (e.g., Raney nickel for hydrogenation) and solvent polarity (e.g., DMF or THF) critically affect reaction efficiency. Optimization studies suggest yields >75% are achievable with strict moisture exclusion .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy (¹⁹F NMR for trifluoromethyl group analysis; δ ≈ -60 to -70 ppm for CF₃ environments).

- HPLC-MS (reverse-phase C18 column, 0.1% TFA in mobile phase) to assess purity (>98% threshold).

- X-ray crystallography for absolute stereochemical confirmation, particularly if chirality is introduced during synthesis .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

Methodological Answer: The compound is hygroscopic due to the amide group. Store under inert gas (argon) at -20°C in amber glass vials. Stability studies indicate decomposition (<5% over 6 months) when protected from light and moisture. Periodic FT-IR analysis (amide I band at ~1650 cm⁻¹) is recommended to monitor degradation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in downstream derivatization?

Methodological Answer: The strong electron-withdrawing nature of the CF₃ group activates the adjacent carbonyl for nucleophilic attack (e.g., by Grignard reagents) but deactivates aromatic rings in conjugated systems. Computational studies (DFT) show a 15–20% reduction in reaction activation energy compared to non-fluorinated analogs. Experimental validation via Hammett plots (σₚ ≈ 0.54 for CF₃) confirms enhanced electrophilicity .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

Methodological Answer: Discrepancies often arise from solvent polarity effects (e.g., DMSO vs. aqueous buffers) or metabolic interference. Use:

Q. How can researchers optimize enantioselective synthesis for chiral analogs of this compound?

Methodological Answer: Employ asymmetric catalysis with chiral ligands (e.g., BINAP or Jacobsen catalysts). Key parameters:

Q. What analytical techniques are critical for detecting trace impurities in scaled-up syntheses?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.